molecular formula C21H21NO6S B11984578 (2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

Cat. No.: B11984578
M. Wt: 415.5 g/mol
InChI Key: NUALLHVMBSXHHC-UHFFFAOYSA-N
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Description

(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction proceeds through an O-sulfonylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its combination of a coumarin core with a sulfonylamino butanoate side chain provides a distinct profile that can be exploited for various applications in medicinal chemistry and drug design.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C21H21NO6S/c1-13(2)20(22-29(25,26)17-9-4-14(3)5-10-17)21(24)27-16-8-6-15-7-11-19(23)28-18(15)12-16/h4-13,20,22H,1-3H3

InChI Key

NUALLHVMBSXHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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